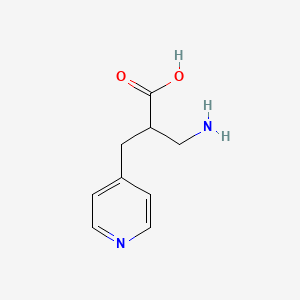2-Aminomethyl-3-pyridin-4-YL-propionic acid
CAS No.: 910444-19-8
Cat. No.: VC17723952
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 910444-19-8 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-pyridin-4-ylpropanoic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13) |
| Standard InChI Key | ZPZJQJPAGXPTPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1CC(CN)C(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
The compound is systematically named 2-amino-3-pyridin-4-ylpropanoic acid hydrochloride under IUPAC conventions . Its molecular formula is C₈H₁₁ClN₂O₂, with a calculated molecular weight of 202.64 g/mol . Alternative synonyms include:
| Synonym | Source |
|---|---|
| 4-Pyridinepropanoic acid, α-amino-, hydrochloride | PubChem |
| 2-Amino-3-pyridin-4-yl-propionic acid hydrochloride | PubChem |
| DL-4-Pyridylalanine hydrochloride | PubChem |
Structural Identifiers
Critical identifiers for database referencing include:
These identifiers enable precise tracking of the compound in chemical inventories and computational modeling platforms.
Molecular Architecture and Conformational Analysis
2D Structural Features
The planar pyridine ring (C₅H₅N) is substituted at the 4-position with a propanoic acid side chain (-CH₂-CH(NH₂)-COOH), which is protonated as a hydrochloride salt . This configuration introduces both acidic (carboxylic acid) and basic (amine) functional groups, creating a zwitterionic potential in aqueous environments.
3D Conformational Dynamics
Computational modeling reveals two dominant conformers:
-
Extended conformation: The pyridine ring and propanoic acid chain align antiperiplanar, maximizing π-orbital overlap between the pyridine and carboxylate groups.
-
Folded conformation: Intramolecular hydrogen bonding between the amine (-NH₃⁺) and carboxylate (-COO⁻) groups stabilizes a compact structure .
These conformers influence solubility and crystallinity, with the hydrochloride salt form preferentially adopting the extended conformation in solid-state structures .
Physicochemical Properties
Solubility and Stability
While experimental solubility data remain unreported in peer-reviewed literature, the hydrochloride salt’s ionic character suggests high solubility in polar solvents such as water or methanol. The compound’s stability profile is inferred from its functional groups:
-
pH sensitivity: Deprotonation of the carboxylic acid (pKa ≈ 2.3) and amine (pKa ≈ 9.7) groups occurs in aqueous solutions, affecting bioavailability .
-
Thermal stability: Melting point data are unavailable, but analogous pyridine derivatives typically decompose above 200°C.
Spectroscopic Signatures
Predicted spectroscopic characteristics include:
-
IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
-
NMR: Pyridine ring protons resonate at δ 8.5–7.5 ppm (¹H), while the methylene groups appear at δ 3.0–4.0 ppm .
Synthetic Routes and Industrial Relevance
Challenges in Scalability
Industrial production faces hurdles such as:
-
Regioselectivity: Avoiding substitution at the pyridine 2- or 3-positions.
-
Salt byproducts: Removing excess HCl during hydrochloride salt formation.
Research Applications and Future Directions
Materials Science Applications
As a ligand, the compound could coordinate transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes for catalytic or sensing applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume